While specific details about the synthesis of 4-(Methylamino)butan-2-ol itself are limited in the provided papers, a related synthesis for (S)-3-(N-Methylamino)-1-(2-thienyl)propan-1-ol (a structural analog) is described in the context of Duloxetine production . This synthesis involves a resolution-racemization-recycle (RRR) approach using (S)-mandelic acid for chiral resolution, followed by N-demethylative ethyl carbamate formation and subsequent hydrolysis.
The primary application of 4-(Methylamino)butan-2-ol is as a building block in the synthesis of pharmaceuticals and other biologically active compounds. A notable example is its use in the development of novel selective norepinephrine reuptake inhibitors (SNRIs) . Specifically, a series of 4-[3-aryl-2,2-dioxido-2,1,3-benzothiadiazol-1(3H)-yl]-1-(methylamino)butan-2-ols demonstrated potent and selective inhibition of the norepinephrine transporter (NET) over serotonin and dopamine transporters. This research highlights the potential of 4-(Methylamino)butan-2-ol as a scaffold for designing new therapeutics targeting NET for conditions like depression, anxiety, and chronic pain.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4